![molecular formula C22H25N3O4S2 B2556172 (Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 865174-03-4](/img/structure/B2556172.png)
(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C22H25N3O4S2 and its molecular weight is 459.58. The purity is usually 95%.
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Biological Activity
(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This compound integrates various functional groups, including a sulfonamide moiety and a benzo[d]thiazole ring, which are known for their biological activity. Despite the lack of extensive literature specifically detailing the biological activity of this compound, preliminary studies suggest potential interactions with biological targets that warrant further exploration.
Structural Characteristics
The molecular formula of this compound is C20H21N3O6S2. The compound features:
- Benzo[d]thiazole moiety : Associated with anticancer properties.
- Sulfonamide group : Often linked to antibacterial activity.
- Tetrahydronaphthalene structure : Known for various pharmacological effects.
These components suggest that the compound may exhibit diverse biological activities.
Anticancer Potential
The benzo[d]thiazole component is a well-documented structure in anticancer drug development. Compounds containing this moiety have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways related to cell survival and apoptosis. For instance, similar compounds have demonstrated efficacy against breast cancer cell lines such as MCF-7 and MDA-MB-468 .
Antibacterial Activity
The presence of the sulfonamide group indicates potential antibacterial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, which is essential for bacterial DNA synthesis. This mechanism could be explored further in this compound.
Predictive Models and In Silico Studies
Preliminary computational studies suggest that this compound may act as an inhibitor of specific enzymes or receptors involved in disease processes. Computer-aided drug design techniques can help predict its interaction with biological targets, providing insights into its potential therapeutic applications.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Sulfamethoxazole | Sulfonamide group | Antibacterial |
Benzothiazole derivatives | Benzothiazole core | Anticancer |
Tetrahydronaphthalene analogs | Tetrahydronaphthalene core | Analgesic properties |
This table illustrates how the unique combination of functional groups in this compound may enhance its bioactivity compared to other similar compounds.
Scientific Research Applications
Structural Characteristics
The compound is characterized by several notable structural components:
Component | Description |
---|---|
Sulfonamide Group | Often associated with antibacterial activity. |
Benzo[d]thiazole Moiety | Known for anticancer properties and enzyme inhibition. |
Ethoxyethyl Substituent | Enhances solubility and bioavailability. |
Tetrahydronaphthalene Core | Potentially increases interaction with biological targets. |
These features suggest that the compound may exhibit various biological activities, making it a candidate for further pharmacological exploration.
Preliminary studies indicate that (Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide may function in the following ways:
- Enzyme Inhibition : The compound may inhibit enzymes critical to cancer cell proliferation or bacterial growth.
- Receptor Modulation : It could interact with specific receptors, altering signaling pathways involved in disease progression.
Case Studies and Research Findings
- Antibacterial Activity : The sulfonamide group suggests potential antibacterial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains.
- Anticancer Properties : The benzo[d]thiazole moiety is recognized for its anticancer effects. Predictive models using computer-aided drug design have indicated potential activities against cancer cell lines.
- Interaction Studies : Understanding how this compound interacts with biological systems is crucial for elucidating its pharmacological profile.
Synthesis Approaches
The synthesis of this compound can be approached through several methods involving multi-step reactions that incorporate the necessary functional groups while maintaining structural integrity.
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-2-29-12-11-25-19-10-9-18(31(23,27)28)14-20(19)30-22(25)24-21(26)17-8-7-15-5-3-4-6-16(15)13-17/h7-10,13-14H,2-6,11-12H2,1H3,(H2,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSOSAQSGJAMPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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